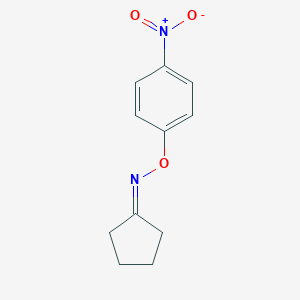
cyclopentanone O-{4-nitrophenyl}oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cyclopentanone O-{4-nitrophenyl}oxime is an organic compound characterized by the presence of a nitrophenoxy group attached to a cyclopentanimine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone O-{4-nitrophenyl}oxime typically involves the reaction of 4-nitrophenol with cyclopentanimine under specific conditions. One common method includes the use of a base such as potassium carbonate to deprotonate the 4-nitrophenol, followed by nucleophilic substitution with cyclopentanimine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
cyclopentanone O-{4-nitrophenyl}oxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Bases like potassium carbonate, solvents like DMF.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
cyclopentanone O-{4-nitrophenyl}oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclopentanone O-{4-nitrophenyl}oxime involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, exerting various effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrophenoxy)cyclohexanimine
- N-(4-nitrophenoxy)cyclopentanone
- N-(4-nitrophenoxy)cyclopentanol
Uniqueness
cyclopentanone O-{4-nitrophenyl}oxime is unique due to its specific structural features, such as the presence of both a nitrophenoxy group and a cyclopentanimine moiety. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
17436-76-9 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22g/mol |
Nombre IUPAC |
N-(4-nitrophenoxy)cyclopentanimine |
InChI |
InChI=1S/C11H12N2O3/c14-13(15)10-5-7-11(8-6-10)16-12-9-3-1-2-4-9/h5-8H,1-4H2 |
Clave InChI |
YZWPFPDRPFAUIC-UHFFFAOYSA-N |
SMILES |
C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1 |
SMILES canónico |
C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6,7-dimethyl-5-(1-methylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-1-methylpyridin-1-ium-3-carboxamide](/img/structure/B372163.png)
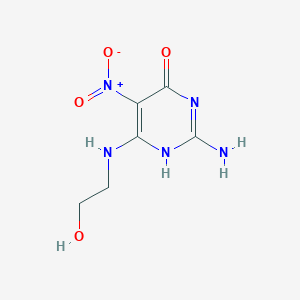
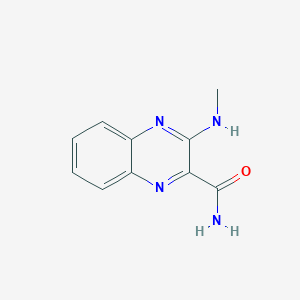
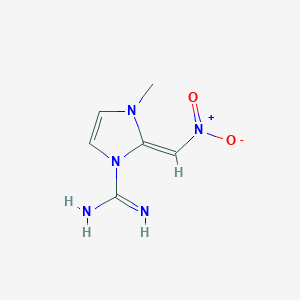

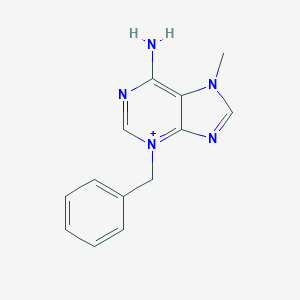
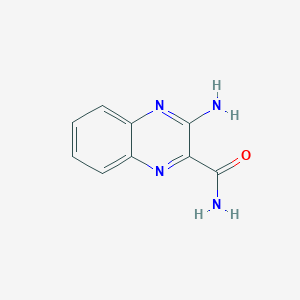
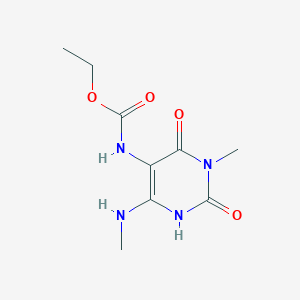
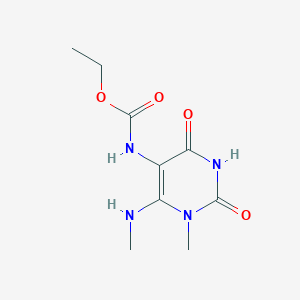
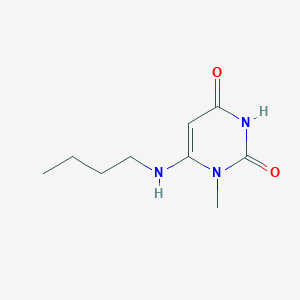
![1-Chloro-2-[(4-methylphenyl)sulfonyl]indane](/img/structure/B372189.png)
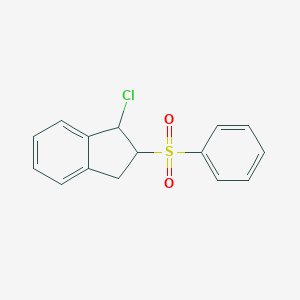
![9λ6,18λ6-dithiapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene 9,9,18,18-tetraoxide](/img/structure/B372192.png)

